3-Bromo-2-fluoro-5-methylpyridine
Overview
Description
The compound 3-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of bromine and fluorine atoms in the pyridine ring can greatly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations 910.
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by trapping with electrophiles, or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, was achieved using halogen dance reactions . Similarly, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid was accomplished by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods highlight the versatility and regioselectivity achievable in the synthesis of halogenated pyridines.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can influence the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a related Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings9. Such structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Halogenated pyridines undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), Suzuki coupling, and palladium-catalyzed amination. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, for example, was achieved under different conditions to selectively substitute the bromide, chloride, or fluoro groups . Additionally, the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides led to the formation of disubstituted fluoropyridines . These reactions demonstrate the chemical versatility of halogenated pyridines as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include boiling points, melting points, solubility, and reactivity. The presence of electronegative atoms like fluorine and bromine can affect the acidity of the pyridine nitrogen and the overall dipole moment of the molecule. Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic characteristics and potential non-linear optical (NLO) behavior of these compounds . Additionally, the biological activity can be inferred from docking studies, as seen with 2-Amino-3-bromo-5-nitropyridine, which exhibited binding affinity to a protein target .
Scientific Research Applications
Chemoselective Functionalization
Research on pyridine derivatives, closely related to 3-Bromo-2-fluoro-5-methylpyridine, has explored chemoselective functionalization. For instance, 5-bromo-2-chloro-3-fluoropyridine has been studied for selective substitution reactions, demonstrating its potential as a building block in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Halogen-rich Intermediates
The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which share structural similarities with 3-Bromo-2-fluoro-5-methylpyridine, has been investigated. These intermediates are valuable in medicinal chemistry for constructing complex molecules (Wu, Porter, Frennesson, & Saulnier, 2022).
Versatile Synthesis of Pyridines
Research into the versatile synthesis of pyridines, including compounds similar to 3-Bromo-2-fluoro-5-methylpyridine, has shown the adaptability of these molecules in creating various substituted pyridines and pyridones, underlining their importance in organic chemistry (Sutherland & Gallagher, 2003).
Functionalization for Cognition Enhancers
The functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, for the synthesis of cognition enhancer drug candidates, highlights the role of these compounds in pharmaceutical research (Pesti et al., 2000).
Synthesis of Pyridine-Based Derivatives
Studies have explored the synthesis of novel pyridine-based derivatives using cross-coupling reactions. These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals and in biological activities (Ahmad et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-fluoro-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQBHMQYXTOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618373 | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-methylpyridine | |
CAS RN |
17282-01-8 | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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